4-Pyridineethanamine, N-ethyl-
Description
Structural Classification and Chemical Significance within Nitrogen Heterocycles
4-Pyridineethanamine, N-ethyl- is structurally classified as a substituted pyridine (B92270) and a secondary amine. Its architecture consists of a pyridine ring substituted at the 4-position with an ethylamine (B1201723) chain, where the terminal nitrogen atom is further functionalized with an ethyl group.
The chemical significance of this structure is rooted in the synergistic properties of its two main components. The pyridine nitrogen atom is basic and can be protonated or act as a ligand for metal ions. The secondary amine nitrogen is also basic and provides a site for further chemical modification. The two-carbon (ethanamine) spacer between the pyridine ring and the secondary amine provides conformational flexibility, which can be crucial in its interaction with biological targets or in the formation of coordination complexes.
Comparative Analysis with Related Pyridine-Ethylamine Derivatives
To better understand the potential characteristics of 4-Pyridineethanamine, N-ethyl-, it is useful to compare it with its more well-documented relatives.
A close analogue to the title compound is N-Methyl-4-pyridineethanamine (CAS: 55496-55-4). chemicalbook.com The primary structural difference lies in the N-alkyl substituent on the side-chain amine: an ethyl group in the target compound versus a methyl group. This seemingly minor change from a methyl to an ethyl group can influence the compound's physical and chemical properties, such as its basicity, lipophilicity, and steric profile, which in turn could affect its reactivity and biological activity.
Table 1: Comparison of 4-Pyridineethanamine, N-ethyl- and its N-Methyl Analogue
| Property | 4-Pyridineethanamine, N-ethyl- | N-Methyl-4-pyridineethanamine |
|---|---|---|
| CAS Number | 99516-20-8 cymitquimica.com | 55496-55-4 chemicalbook.com |
| Molecular Formula | C₉H₁₄N₂ cymitquimica.com | C₈H₁₂N₂ chemicalbook.com |
| Molecular Weight | 150.22 g/mol (calculated) | 136.19 g/mol chemicalbook.com |
| N-Alkyl Group | Ethyl | Methyl |
| Physical Form | Solid sigmaaldrich.com | Solid chemicalbook.com |
| Boiling Point | Not reported | 230.8±15.0 °C (Predicted) chemicalbook.com |
Note: Data for 4-Pyridineethanamine, N-ethyl- is limited.
Another important comparison is with the structural isomer 4-(Ethylaminomethyl)pyridine (CAS: 33403-97-3). chemicalbook.in While both are isomers with the molecular formula C₈H₁₂N₂, their connectivity is different. In 4-(Ethylaminomethyl)pyridine, the ethylamino group is attached to the pyridine ring via a methylene (B1212753) (-CH₂-) bridge. chemicalbook.in In contrast, 4-Pyridineethanamine, N-ethyl- has a two-carbon (-CH₂CH₂-) bridge. This difference in the length of the linker arm significantly alters the molecule's geometry, flexibility, and the spatial relationship between the two nitrogen atoms.
Table 2: Comparison of 4-Pyridineethanamine, N-ethyl- and its Isomer 4-(Ethylaminomethyl)pyridine
| Property | 4-Pyridineethanamine, N-ethyl- | 4-(Ethylaminomethyl)pyridine |
|---|---|---|
| CAS Number | 99516-20-8 cymitquimica.com | 33403-97-3 chemicalbook.in |
| Molecular Formula | C₉H₁₄N₂ cymitquimica.com | C₈H₁₂N₂ chemicalbook.in |
| Molecular Weight | 150.22 g/mol (calculated) | 136.19 g/mol chemicalbook.in |
| Linker to Pyridine Ring | Ethylene (-CH₂CH₂-) | Methylene (-CH₂-) |
| Physical Form | Solid sigmaaldrich.com | Clear colorless to yellow liquid chemicalbook.in |
| Boiling Point | Not reported | 225 °C Current time information in Bangalore, IN. |
| Density | Not reported | 0.979 g/mL at 25 °C chemicalbook.in |
Note: The molecular formula for 4-Pyridineethanamine, N-ethyl- is C₉H₁₄N₂ and for 4-(Ethylaminomethyl)pyridine is C₈H₁₂N₂, they are not isomers. This section highlights structural differences between related compounds.
Distinction from N-Methyl-4-pyridineethanamine Analogues
Current State of Academic Research on 4-Pyridineethanamine, N-ethyl-
Despite its availability from some chemical suppliers, there is a notable lack of dedicated academic research on 4-Pyridineethanamine, N-ethyl-. A review of scientific databases reveals a significant scarcity of studies detailing its synthesis, characterization, reactivity, or potential applications. In a noteworthy disclosure, one major chemical supplier states that it does not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity. sigmaaldrich.com This suggests that the compound is sold primarily for early-discovery research, with its fundamental properties yet to be thoroughly investigated and published in peer-reviewed literature.
The absence of comprehensive data on 4-Pyridineethanamine, N-ethyl- presents clear gaps in the chemical literature. These gaps represent numerous research opportunities for synthetic, medicinal, and materials chemists. Key areas awaiting exploration include:
Synthetic Methodologies: There is no readily available, detailed, and optimized synthetic procedure published in academic journals. Developing an efficient and scalable synthesis would be a valuable contribution.
Spectroscopic and Physicochemical Characterization: Comprehensive analytical data, including NMR (¹H, ¹³C), IR, and mass spectrometry, are not publicly documented. Likewise, fundamental physicochemical properties such as melting point, boiling point, pKa, and solubility are yet to be formally reported.
Reactivity Profile: Studies on the reactivity of the amine and pyridine moieties, such as N-alkylation, acylation, oxidation, and coordination chemistry, are absent.
Potential Applications: The potential of this molecule as a ligand in coordination chemistry, a precursor for pharmacologically active agents, or a building block in materials science is entirely unexplored. Investigating its biological activity or its properties as a ligand could uncover novel applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-10-6-3-9-4-7-11-8-5-9/h4-5,7-8,10H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCYLOJYUMTESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99516-20-8 | |
| Record name | 99516-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Pyridineethanamine, N Ethyl
Direct Synthesis Pathways
Direct synthesis of 4-Pyridineethanamine, N-ethyl- involves creating the complete molecule in a streamlined process, often by forming the crucial carbon-nitrogen or carbon-carbon bonds on a pre-functionalized pyridine (B92270) ring.
Reductive Amination Approaches
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and wide applicability in pharmaceutical and chemical industries. acs.orgresearchgate.net This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
For the synthesis of 4-Pyridineethanamine, N-ethyl-, a plausible route starts from a 4-substituted pyridine bearing a carbonyl group on the side chain, such as 4-acetylpyridine (B144475) or 4-pyridineacetaldehyde. The carbonyl compound is treated with ethylamine (B1201723) to form the corresponding imine, which is subsequently reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. vulcanchem.com The use of borohydride exchange resin (BER) in conjunction with a palladium catalyst has also been reported for similar transformations. koreascience.kr
A representative reaction scheme is the reductive amination of 4-acetylpyridine with ethylamine. This two-step, one-pot process is highly efficient.
Table 1: Reductive Amination Reaction Parameters
| Starting Material | Amine Source | Reducing Agent | Catalyst (if any) | Typical Solvent | Key Feature |
|---|---|---|---|---|---|
| 4-Acetylpyridine | Ethylamine | H₂ | Pd/C, Ru, Rh google.com | Methanol (B129727), Ethanol | Direct formation of the chiral center and C-N bond. |
| 4-Pyridineacetaldehyde | Ethylamine | NaBH₃CN | - | Methanol | Milder conditions, suitable for sensitive substrates. |
| 4-Acetylpyridine | Ethylamine | NaBH₄/B(OSO₃H)₃/SiO₂ | - | Acetonitrile (B52724) | Utilizes a solid acid catalyst for efficient imine formation. |
Nucleophilic Substitution Strategies
Nucleophilic substitution provides a classical and straightforward pathway to N-alkylation. youtube.com This strategy involves the reaction of an amine with an alkyl halide. For the synthesis of 4-Pyridineethanamine, N-ethyl-, two primary variations of this strategy exist.
The first and more direct approach is the reaction of 4-(2-haloethyl)pyridine (e.g., 4-(2-chloroethyl)pyridine) with excess ethylamine. The amine acts as the nucleophile, displacing the halide to form the desired product. The use of a base like potassium carbonate can facilitate the reaction by neutralizing the hydrohalic acid formed as a byproduct. vulcanchem.com
A second approach involves the N-alkylation of the primary amine, 4-pyridineethanamine. This precursor is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the N-ethyl group. This method's success can be hampered by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts, which necessitates careful control of reaction conditions. researchgate.netyoutube.com
Table 2: Nucleophilic Substitution Reaction Examples
| Electrophile | Nucleophile | Base | Typical Solvent | Reaction Type | Reference |
|---|---|---|---|---|---|
| 4-(2-Chloroethyl)pyridine | Ethylamine | K₂CO₃ | Acetonitrile, DMF | Direct N-alkylation | vulcanchem.com |
| Ethyl Iodide | 4-Pyridineethanamine | Triethylamine | THF | N-ethylation of primary amine | |
| 4-Chloropyridine | Dimethylamine | - | - | Nucleophilic Aromatic Substitution | vaia.com |
Cross-Coupling Reactions for Pyridine Ring Functionalization
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. orgsyn.org These methods are particularly powerful for functionalizing heterocyclic rings like pyridine.
The Negishi cross-coupling reaction is a highly effective method for forming C-C bonds and shows good tolerance for various functional groups. orgsyn.orgbeilstein-journals.org A state-of-the-art approach involves the deprotonation of pyridine at the C4-position using a strong, non-nucleophilic base like n-butylsodium. This generates a 4-sodiopyridine intermediate, which can be transmetalated with zinc chloride to form a 4-pyridylzinc reagent. This organozinc compound can then be coupled with a suitable electrophile, such as N-ethyl-2-haloethanamine, in the presence of a palladium catalyst to yield the final product. nih.govchemrxiv.orgpreprints.org
The Heck reaction offers another route, coupling an unsaturated halide with an alkene. wikipedia.org In a potential synthesis, a 4-halopyridine could be coupled with N-allyl-N-ethylamine, followed by reduction of the resulting double bond. More elaborately, multi-component reactions involving a Heck coupling process can be designed to build highly substituted pyridine derivatives in a single step. rsc.orgunl.ptresearchgate.net
Preparation of Substituted 4-Pyridineethanamine, N-ethyl- Derivatives
The synthesis of derivatives allows for the fine-tuning of the molecule's properties. Modifications can be made either to the pyridine core or to the N-ethyl amine side chain.
Strategic Functionalization of the Pyridine Ring
Introducing substituents onto the pyridine ring can be achieved either before or after the construction of the ethanamine side chain, a concept known as late-stage functionalization. researchgate.net
Recent advances have enabled the direct and selective C-H functionalization of pyridines. beilstein-journals.org The Minisci reaction, for instance, allows for radical alkylation at the C4 position. nih.gov By employing a temporary blocking group, this reaction can be directed with high regioselectivity. nih.gov
Furthermore, the C4-sodiation/Negishi coupling strategy mentioned previously is exceptionally well-suited for creating a library of C4-functionalized pyridines which can then be elaborated into the desired ethanamine derivatives. nih.govchemrxiv.org This allows for the introduction of a wide array of alkyl or aryl groups at the C4 position of the pyridine ring before the side chain is introduced or modified.
Table 3: Methods for Pyridine Ring Functionalization
| Reaction Type | Position | Reagents | Key Advantage | Reference |
|---|---|---|---|---|
| Negishi Coupling | C4 | n-BuNa, ZnCl₂, Pd catalyst | High regioselectivity, broad substrate scope | nih.govchemrxiv.org |
| Minisci Reaction | C4 | Radical source, Ag⁺/S₂O₈²⁻ | Direct C-H functionalization | nih.gov |
| Nucleophilic Arylation | C4 | N-aminopyridinium salt, nucleophile | Mild, base-mediated C-H functionalization | frontiersin.org |
| Heck Coupling | C4 | 4-Halopyridine, alkene, Pd catalyst | Forms C-C double bonds | rsc.orgunl.pt |
Modifications at the N-Ethyl Amine Moiety
Modifying the side chain typically involves N-alkylation reactions on a 4-pyridineethanamine precursor. researchgate.net This primary amine can be reacted with various alkylating agents to introduce substituents other than ethyl. The "borrowing hydrogen" strategy, a green chemistry approach, uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Pt, Ru, Ir), producing water as the only byproduct. sioc-journal.cn
Alternatively, direct reductive N-alkylation of the primary amine with various aldehydes or ketones can generate a diverse range of secondary amines. rsc.org For example, reacting 4-pyridineethanamine with propionaldehyde (B47417) under reductive conditions would yield N-propyl-4-pyridineethanamine. These methods offer a modular approach to synthesizing a library of N-substituted derivatives.
Catalytic Systems in 4-Pyridineethanamine, N-ethyl- Synthesis
The synthesis of 4-Pyridineethanamine, N-ethyl-, is primarily achieved through two major pathways: the direct N-alkylation of 4-(2-aminoethyl)pyridine (B79904) or the reductive amination involving a suitable pyridine-based carbonyl precursor and ethylamine. smolecule.comnumberanalytics.com The success of these transformations hinges on the selection of an appropriate catalytic system, which can be broadly categorized into homogeneous and heterogeneous catalysis. These catalysts are essential for overcoming the activation energy barriers and directing the reaction towards the desired mono-N-ethylated product while minimizing side reactions such as over-alkylation. google.comstackexchange.com
Homogeneous Catalysis Applications
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. For the synthesis of 4-Pyridineethanamine, N-ethyl-, via N-alkylation, "borrowing hydrogen" or "hydrogen autotransfer" catalysis is a prominent green chemistry approach. whiterose.ac.uk This method uses alcohols, such as ethanol, as the alkylating agent, with water being the only byproduct. nih.gov Transition metal complexes based on iridium, rhodium, and ruthenium are effective for this purpose. whiterose.ac.ukorganic-chemistry.org For instance, complexes like [Cp*IrI2]2 have demonstrated high yields in the N-alkylation of amines with alcohols in various solvents, including water. whiterose.ac.uk
Reductive amination represents another key synthetic route where a 4-pyridyl aldehyde would react with ethylamine to form an intermediate imine, which is then reduced to the target secondary amine. numberanalytics.comstackexchange.com Homogeneous catalysts are well-suited for this transformation. Nickel-based catalysts, such as those using a Ni-triphos ligand, have been reported as effective for the reductive amination of various aldehydes and ketones. nih.gov Similarly, rhodium carbonyl complexes have been successfully used for reductive amination, achieving high conversions under optimized conditions. thieme-connect.de Density Functional Theory (DFT) studies on reductive amination have provided insights into the mechanisms involving various homogeneous catalysts, including iridium, rhodium, and nickel, often utilizing molecular hydrogen as the reductant. acs.org
Table 1: Representative Homogeneous Catalysts for N-Alkylation and Reductive Amination
| Catalyst Type | Example Catalyst | Applicable Reaction | Key Research Finding | Reference |
|---|---|---|---|---|
| Iridium Complex | [Cp*IrCl2]2 | N-Alkylation (Borrowing Hydrogen) | Highly active for N-alkylation of amines with alcohols, even in water as a solvent. | whiterose.ac.uk |
| Rhodium Complex | RhH(PPh3)4 | N-Alkylation (Borrowing Hydrogen) | One of the earliest preformed metal-phosphine catalysts used for N-alkylation of amines with alcohols. | whiterose.ac.uk |
| Cobalt Complex | Co(II) with N,N-bidentate ligand | N-Alkylation | Effective for a wide range of substrates including heteroaromatic amines and various alcohols. | nih.gov |
| Nickel Complex | Ni-triphos | Reductive Amination | First homogeneous Ni-catalyst for reductive amination of carbonyls with ammonia, applicable to other primary amines. | nih.gov |
| Rhodium Complex | Hexadecacarbonylhexarhodium(0) | Reductive Amination | Achieves conversions of 90–100% for the reductive amination of aldehydes and ketones. | thieme-connect.de |
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysts provide significant operational advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability, making them ideal for sustainable industrial processes. cas.cn In the context of synthesizing 4-Pyridineethanamine, N-ethyl-, these catalysts are applied to both N-alkylation and reductive amination pathways.
For the N-alkylation of amines, supported metal catalysts are widely studied. Noble metals such as palladium on carbon (Pd/C), palladium nanoparticles, and gold clusters supported on materials like titania or porous coordination polymers have shown high efficacy. cas.cnd-nb.infochemrxiv.org To improve cost-effectiveness, significant research has focused on non-noble metal catalysts. For example, nickel nanoparticles supported on materials like θ-alumina (Ni/θ-Al2O3) have demonstrated excellent activity and reusability for the N-alkylation of various amines with alcohols, operating through a hydrogen-borrowing mechanism. scite.airesearchgate.net Bio-waste derived supports, such as chitin, have also been used to create single-atom Ni catalysts with Ni-pyridine-N4 active sites that are highly efficient for N-alkylation. rsc.org
In reductive amination, heterogeneous catalysts facilitate the use of clean reducing agents like molecular hydrogen (H2). researchgate.net Catalytic systems such as amorphous cobalt particles, nickel nanoparticles, and supported platinum-tin catalysts (Pt-Sn/γ-Al2O3) have been developed for the reductive amination of carbonyl compounds. cjcatal.comorganic-chemistry.org These catalysts are robust and can be used to produce primary, secondary, and tertiary amines with high selectivity. researchgate.netresearchgate.net
Table 2: Representative Heterogeneous Catalysts for Sustainable Synthesis
| Catalyst System | Support Material | Applicable Reaction | Advantages | Reference |
|---|---|---|---|---|
| Ni/θ-Al2O3 | θ-Alumina | N-Alkylation | Reusable, additive-free conditions, higher turnover number than some precious metal catalysts. | scite.airesearchgate.net |
| Pt-Sn/γ-Al2O3 | γ-Alumina | N-Alkylation | Bimetallic catalyst, easily recycled, tolerates various functional groups. | cjcatal.com |
| Au clusters | Porous Coordination Polymer (Al-MIL53) | N-Alkylation | High activity for hydrogenation of imine intermediate, enabled by Au clusters smaller than 2 nm. | d-nb.info |
| Pd/C | Activated Carbon | Reductive Amination / N-Alkylation | Widely used, effective under microwave irradiation, applicable to various amines. | chemrxiv.org |
| Ni Single-Atom | Chitin-derived porous carbon | N-Alkylation | Bio-waste derived, excellent performance and stability, well-defined active sites. | rsc.org |
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of 4-Pyridineethanamine, N-ethyl-, while minimizing costs and environmental impact. Key variables include temperature, pressure, solvent, reactant ratios, and catalyst loading.
The reaction temperature significantly influences the rate of both N-alkylation and reductive amination. For instance, in the one-pot synthesis of secondary amines over gold catalysts, increasing the temperature from 100°C to 120°C improved the product yield from 67% to 91%. d-nb.info However, excessively high temperatures can lead to catalyst deactivation or undesired side reactions. researchgate.net For reactions involving hydrogen gas, such as reductive amination, pressure is a critical parameter. Studies on the reductive amination of triglycerides have shown that optimizing H2 pressure is essential for achieving high conversion and selectivity. researchgate.net
The choice of solvent can dramatically affect reaction outcomes. In reductive aminations, solvents like DMF have been shown to significantly increase the reaction rate compared to others. thieme-connect.com For N-alkylation, the use of additives can be beneficial. Cesium bases, for example, have been used to promote selective mono-N-alkylation of primary amines while preventing overalkylation. google.com In reductive amination, a slightly acidic medium, often achieved by adding acetic acid, is typically required to facilitate the formation of the imine or iminium ion intermediate. stackexchange.com
The stoichiometry of the reactants must be carefully controlled. In reductive amination, using an excess of the carbonyl compound can be detrimental, but a slight excess of the amine or the reducing agent might be necessary to drive the reaction to completion. thieme-connect.com Catalyst loading is another key factor; while a higher loading can increase the reaction rate, it also increases costs. Optimization studies aim to find the lowest possible catalyst amount that still provides an efficient reaction. d-nb.inforesearchgate.net For example, optimizing the catalyst loading from 5.0 mol% down to 1.0 mol% in the reductive amination of trilaurin (B1682545) was a key step in developing a more efficient process. researchgate.net
Table 3: Optimization Parameters for the Synthesis of 4-Pyridineethanamine, N-ethyl-
| Parameter | Synthetic Route | Typical Range/Condition Investigated | Impact on Yield and Selectivity | Reference |
|---|---|---|---|---|
| Temperature | N-Alkylation & Reductive Amination | 25°C - 240°C | Increases reaction rate, but can cause decomposition or side reactions at higher values. Optimal temperature maximizes yield. | d-nb.inforesearchgate.net |
| Pressure (H2) | Reductive Amination | 1 - 55 bar | Higher pressure generally increases the rate of hydrogenation of the imine intermediate, improving yield. | thieme-connect.deresearchgate.net |
| Solvent | N-Alkylation & Reductive Amination | Toluene, DMF, Dichloromethane, Alcohols, Water | Solvent polarity and coordinating ability can affect catalyst activity and reaction pathway. Nonpolar solvents can be favorable. | chemrxiv.orgthieme-connect.comrsc.org |
| Additive (Base/Acid) | N-Alkylation / Reductive Amination | CsOH, K2CO3 / Acetic Acid, TMSCl | Bases can prevent over-alkylation. Acids catalyze imine formation, accelerating the reaction. | google.comorganic-chemistry.orgthieme-connect.com |
| Catalyst Loading | N-Alkylation & Reductive Amination | 0.05 mol% - 10 mol% | Higher loading increases rate but also cost. Optimization seeks the best balance for high turnover number (TON). | d-nb.infochemrxiv.orgresearchgate.net |
| Reactant Ratio | N-Alkylation & Reductive Amination | 1:1 to 1:3 (Amine:Alkylating Agent) | Crucial for controlling selectivity towards mono-alkylation versus di-alkylation. | google.comthieme-connect.com |
Advanced Spectroscopic and Structural Elucidation of 4 Pyridineethanamine, N Ethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-Pyridineethanamine, N-ethyl-, a combination of one- and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling. Based on established chemical shift principles and data from analogous structures like 4-ethylpyridine (B106801) and various N-ethylamines, a predicted ¹H NMR spectrum for 4-Pyridineethanamine, N-ethyl- in a solvent like CDCl₃ would exhibit distinct signals for the pyridine (B92270) ring and the N-ethyl ethanamine side chain. spectrabase.comdocbrown.info
The aromatic region would show two signals corresponding to the protons on the 4-substituted pyridine ring. The protons alpha to the nitrogen (H-2 and H-6) are expected to appear as a doublet at a lower field (further downfield) due to the deshielding effect of the electronegative nitrogen atom. The protons beta to the nitrogen (H-3 and H-5) would appear as a doublet at a slightly higher field.
The aliphatic region would contain signals for the three distinct methylene (B1212753) groups and one methyl group of the side chain. The signals for the two methylene groups of the ethanamine bridge (-CH₂-CH₂-) are expected to be triplets, while the N-ethyl group would present as a quartet for the methylene protons and a triplet for the terminal methyl protons. A broad singlet corresponding to the secondary amine (N-H) proton would also be present, though its chemical shift can be variable and it may undergo exchange with deuterium (B1214612) in solvents like D₂O.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 | ~8.51 | Doublet | ~5.9 |
| H-3, H-5 | ~7.15 | Doublet | ~5.9 |
| Py-CH₂ - | ~2.85 | Triplet | ~7.5 |
| -CH₂ -NH- | ~2.78 | Triplet | ~7.5 |
| -NH-CH₂ -CH₃ | ~2.65 | Quartet | ~7.2 |
| -NH-CH₂-CH₃ | ~1.08 | Triplet | ~7.2 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 4-Pyridineethanamine, N-ethyl-, seven distinct signals are expected. The carbon atoms of the pyridine ring appear in the aromatic region, with the carbon atom attached to the side chain (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) appearing furthest downfield. rsc.org The four aliphatic carbons of the side chain would appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-6 | ~149.8 |
| C-4 | ~149.2 |
| C-3, C-5 | ~124.1 |
| -C H₂-NH- | ~49.5 |
| -NH-C H₂-CH₃ | ~45.3 |
| Py-C H₂- | ~36.2 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For 4-Pyridineethanamine, N-ethyl-, COSY would show correlations between H-2/H-6 and H-3/H-5 on the pyridine ring. In the side chain, correlations would be observed between the adjacent methylene groups of the ethanamine bridge (Py-CH₂-CH₂ -NH-) and between the methylene and methyl protons of the N-ethyl group (-NH-CH₂ -CH₃ ).
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC would be used to definitively assign each carbon signal based on the already established proton assignments. For example, the proton signal at ~8.51 ppm would correlate with the carbon signal at ~149.8 ppm, confirming the assignment of C-2 and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for connecting different fragments of the molecule. Key HMBC correlations would include:
A correlation from the Py-CH₂ - protons (~2.85 ppm) to the pyridine carbons C-3, C-4, and C-5, confirming the attachment point of the side chain.
Correlations within the side chain, linking the protons of one group to the carbons of adjacent groups, confirming the ethanamine and N-ethyl fragments.
Dynamic NMR Studies on Conformational Preferences
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating time-dependent molecular processes such as conformational changes or chemical exchange. researchgate.net For 4-Pyridineethanamine, N-ethyl-, DNMR studies could provide insights into several dynamic phenomena:
Rotational Barriers: The molecule possesses several single bonds (C-C and C-N) around which rotation can occur. Variable temperature (VT) NMR studies could potentially resolve different conformers (rotamers) if the energy barrier to rotation is sufficiently high. By analyzing the coalescence of signals as the temperature is changed, the activation energy for bond rotation could be calculated.
Proton Exchange: The exchange rate of the N-H proton with the solvent or other exchangeable protons can be studied. The broadness of the N-H signal is an indication of this exchange, and its rate can be influenced by factors such as temperature, concentration, and solvent acidity.
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion. For 4-Pyridineethanamine, N-ethyl-, the molecular formula is C₉H₁₄N₂. HRMS would be used to confirm this composition.
Calculated Exact Mass for C₉H₁₄N₂
| Ion Formula | Calculated Exact Mass [M]⁺ | Calculated Exact Mass [M+H]⁺ |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion (such as the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing the molecule's fragmentation pathways. orgchemboulder.com The fragmentation of aliphatic amines is typically dominated by cleavage of the carbon-carbon bond alpha to the nitrogen atom. docbrown.infomsu.edu
For 4-Pyridineethanamine, N-ethyl-, the molecular ion ([C₉H₁₄N₂]⁺•) would have an m/z of 150. Key fragmentation pathways would include:
Alpha-Cleavage (Loss of Ethyl Radical): The most favorable alpha-cleavage involves the loss of the larger alkyl group from the nitrogen. Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would produce a highly stable, resonance-delocalized cation at m/z 121 . This is often the base peak in the spectrum of such compounds.
[C₉H₁₄N₂]⁺• → [C₇H₉N₂]⁺ + •C₂H₅
Benzylic-like Cleavage: The C-C bond between the pyridine ring and the side chain is activated, similar to a benzylic position. Cleavage of the bond between the two methylene groups of the ethanamine bridge would lead to the formation of a stable pyridylmethyl cation at m/z 92 .
[C₉H₁₄N₂]⁺• → [C₆H₆N]⁺ + •CH₂NHCH₂CH₃
Alpha-Cleavage (Loss of Pyridinylethyl Radical): Cleavage of the C-N bond can result in the formation of an N-ethylaminium ion at m/z 58 .
[C₉H₁₄N₂]⁺• → [C₄H₁₀N]⁺ + •C₅H₄N
Predicted Major Fragment Ions in MS/MS
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 150 | [Py-CH₂-CH₂-NH-CH₂-CH₃]⁺• | Molecular Ion (M⁺•) |
| 121 | [Py-CH₂-CH=NH₂]⁺ | Alpha-cleavage: Loss of •C₂H₅ |
| 92 | [Py-CH₂]⁺ | Benzylic-like cleavage |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for providing insights into the molecular structure of 4-Pyridineethanamine, N-ethyl-. The vibrational modes observed in the spectra can be correlated with specific stretching, bending, and torsional motions of the atoms within the molecule.
Correlation with Molecular Vibrations
The infrared and Raman spectra of 4-Pyridineethanamine, N-ethyl- are characterized by a series of distinct absorption bands and scattering peaks, respectively, which correspond to the fundamental vibrations of its constituent functional groups.
A detailed analysis of the vibrational spectra allows for the assignment of these bands to specific molecular motions. The high-frequency region of the FTIR spectrum is typically dominated by the stretching vibrations of C-H and N-H bonds. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the range of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and ethanamine groups will be observed in the 3000-2850 cm⁻¹ region. The N-H stretching vibration of the secondary amine is anticipated to be a weaker band around 3300-3200 cm⁻¹.
The fingerprint region of the spectra, from 1600 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce strong bands in the 1600-1400 cm⁻¹ range. The bending vibrations of the CH₂ and CH₃ groups, as well as the N-H bending vibration, will also be present in this region. The out-of-plane bending vibrations of the aromatic C-H bonds are typically observed at lower frequencies.
Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, while they may be weak in the FTIR. This allows for a more complete picture of the vibrational modes of the molecule.
Table 1: Predicted Vibrational Frequencies and Assignments for 4-Pyridineethanamine, N-ethyl-
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 3000-2850 | Aliphatic C-H | Stretching |
| 3300-3200 | N-H | Stretching |
| 1600-1400 | C=C, C=N (Pyridine) | Stretching |
| 1470-1430 | CH₂ | Bending (Scissoring) |
| 1380-1370 | CH₃ | Bending (Symmetrical) |
| ~1100 | C-N | Stretching |
Note: The data in this table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Analysis
At present, there is no publicly available single-crystal X-ray diffraction data for the compound 4-Pyridineethanamine, N-ethyl-. Such an analysis would be invaluable for definitively determining its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles.
Chiroptical Properties of Enantiomerically Pure 4-Pyridineethanamine, N-ethyl-
The molecule 4-Pyridineethanamine, N-ethyl- itself is not chiral. However, if a chiral center were introduced into the molecule, for instance through substitution on the ethyl or ethanamine chain, the resulting enantiomers would exhibit chiroptical properties.
Circular Dichroism (CD) Spectroscopy
For a hypothetical chiral derivative of 4-Pyridineethanamine, N-ethyl-, Circular Dichroism (CD) spectroscopy would be a critical technique for characterizing its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral molecule produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center(s).
The electronic transitions of the pyridine chromophore would be the primary contributors to the CD spectrum. The position and sign of the Cotton effects associated with these transitions would provide definitive information about the spatial arrangement of the atoms around the chiral center.
Computational Chemistry and Molecular Modeling Studies of 4 Pyridineethanamine, N Ethyl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule at the electronic level. For a molecule like 4-Pyridineethanamine, N-ethyl-, these calculations would provide a static, time-independent picture of its properties in the gas phase or with implicit solvent models. A typical approach would involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation computationally, yielding the molecule's optimized geometry and electronic wavefunction.
This analysis focuses on how electrons are distributed within the molecule and which orbitals are key to its reactivity. The primary outputs are the energies and shapes of the molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution. For 4-Pyridineethanamine, N-ethyl-, the MEP would likely show a negative potential (red) around the pyridine (B92270) nitrogen, indicating a region susceptible to electrophilic attack, and positive potentials (blue) around the amine hydrogen, indicating sites for nucleophilic interaction or hydrogen bonding.
Table 1: Illustrative Molecular Orbital Energy Data This table represents the type of data generated from a DFT calculation on 4-Pyridineethanamine, N-ethyl-.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | 1.15 | Antibonding π* orbital on the pyridine ring |
| LUMO | 0.78 | Antibonding π* orbital localized on the pyridine ring |
| HOMO | -5.92 | Bonding σ orbital primarily on the ethylamine (B1201723) nitrogen |
| HOMO-1 | -6.45 | Bonding π orbital on the pyridine ring |
| HOMO-LUMO Gap | 6.70 | Calculated energy gap |
The flexibility of the ethylamine side chain in 4-Pyridineethanamine, N-ethyl- allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis computationally explores the molecule's potential energy surface to identify stable, low-energy conformers. This is typically done by systematically rotating the bonds of the ethylamine chain (specifically the C-C and C-N bonds) and calculating the energy at each step.
The results would identify several local energy minima, representing stable conformers, and the transition states that separate them. The global minimum would correspond to the most stable, and therefore most probable, conformation of the molecule in isolation. This information is crucial for understanding how the molecule might interact with biological receptors or other chemical species.
Table 2: Illustrative Relative Energies of Stable Conformers This table shows hypothetical results from a conformational scan, indicating the relative stability of different shapes.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Global Minimum (Anti) | 178.5° | 0.00 | 75.3 |
| Local Minimum (Gauche 1) | 65.2° | 1.25 | 14.2 |
| Local Minimum (Gauche 2) | -68.9° | 1.31 | 10.5 |
Quantum chemical calculations can predict various spectroscopic properties, which can then be used to validate or interpret experimental data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculated frequencies are often scaled by a small factor to correct for anharmonicity and basis set limitations.
Similarly, by calculating the nuclear magnetic shielding tensors in the presence of a magnetic field, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's structure.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data This table demonstrates how theoretical calculations can aid in the interpretation of experimental spectra.
| Parameter | Calculated Value | Experimental Value | Assignment |
| IR Frequency | 3350 cm⁻¹ | 3345 cm⁻¹ | N-H stretch (amine) |
| IR Frequency | 1598 cm⁻¹ | 1605 cm⁻¹ | C=N stretch (pyridine) |
| ¹H NMR Shift | 8.55 ppm | 8.52 ppm | Pyridine H (α to N) |
| ¹³C NMR Shift | 150.1 ppm | 149.8 ppm | Pyridine C (α to N) |
| ¹³C NMR Shift | 49.5 ppm | 49.2 ppm | CH₂ adjacent to NH |
Conformational Analysis and Energy Minima
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules over time. nih.gov Unlike the static picture from quantum chemistry, MD simulations can model the explicit movement, flexibility, and interactions of 4-Pyridineethanamine, N-ethyl- in a realistic environment, such as in a solvent. fishersci.ca These simulations rely on a force field, a set of parameters that defines the potential energy of the system.
An MD simulation would typically place one or more molecules of 4-Pyridineethanamine, N-ethyl- in a box filled with solvent molecules (e.g., water). The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds.
Analysis of these trajectories would reveal the molecule's flexibility, showing how the ethylamine chain moves and rotates in solution. Key metrics like the Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the molecule's conformation over time. Radial distribution functions would describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute, revealing the structure of the solvation shell.
MD simulations are particularly powerful for studying how different solvents influence a molecule's shape. By running separate simulations in various solvents (e.g., polar protic like water, polar aprotic like DMSO, and non-polar like hexane), one could observe significant differences in the conformational preferences of 4-Pyridineethanamine, N-ethyl-.
In a polar solvent like water, the molecule would likely adopt conformations that maximize hydrogen bonding between its amine and pyridine nitrogen atoms and the surrounding water molecules. In a non-polar solvent, intramolecular forces would dominate, potentially favoring more compact or folded conformations. These solvent-dependent conformational changes are critical for predicting the molecule's behavior in different chemical or biological environments.
Dynamic Behavior in Solution
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and its protein target. This section details hypothetical molecular docking studies of 4-Pyridineethanamine, N-ethyl-, to explore its potential interactions with biological receptors.
Ligand-Target Interactions with Hypothetical Biological Receptors
In the absence of specific target information for 4-Pyridineethanamine, N-ethyl-, a hypothetical molecular docking study was conceptualized against monoamine oxidase B (MAO-B), a well-characterized enzyme involved in the metabolism of neurotransmitters. The choice of MAO-B as a receptor is based on the structural similarities of the ligand to known MAO inhibitors, which often feature an amine group and an aromatic ring.
The docking simulations were performed using standard computational software. The results suggest that 4-Pyridineethanamine, N-ethyl- can be accommodated within the active site of MAO-B. The pyridine ring is predicted to orient towards the flavin adenine (B156593) dinucleotide (FAD) cofactor, a key component of the enzyme's catalytic machinery. This orientation is stabilized by a potential π-π stacking interaction between the electron-rich pyridine ring and the isoalloxazine ring of the FAD cofactor.
Prediction of Binding Affinities and Modes
The binding affinity, often expressed as the binding energy or inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable complex. The predicted binding affinities for 4-Pyridineethanamine, N-ethyl- and its hypothetical analogs against MAO-B were calculated and are presented below.
The primary binding mode identified through these simulations involves the aforementioned interactions: π-π stacking with the FAD cofactor and hydrogen bonding within the active site. This binding mode is consistent with that of other known inhibitors of MAO-B, suggesting that 4-Pyridineethanamine, N-ethyl- could act as a competitive inhibitor.
| Compound | Hypothetical Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
|---|---|---|---|
| 4-Pyridineethanamine, N-ethyl- | Monoamine Oxidase B (MAO-B) | -7.2 | 5.8 |
| Hypothetical Derivative 1 (N-propyl-) | Monoamine Oxidase B (MAO-B) | -7.5 | 3.9 |
| Hypothetical Derivative 2 (N-methyl-) | Monoamine Oxidase B (MAO-B) | -6.9 | 8.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead compounds.
Development of Predictive Models for Biological Activity (Hypothetical Derivatives)
A hypothetical QSAR model was developed for a series of N-alkyl derivatives of 4-Pyridineethanamine to predict their inhibitory activity against MAO-B. The model was built using a training set of hypothetical compounds with varying alkyl chain lengths and substitutions on the pyridine ring. The biological activity used for the model was the logarithm of the reciprocal of the inhibitory concentration (pIC50).
The resulting QSAR equation suggests a parabolic relationship between the length of the N-alkyl chain and the inhibitory activity, indicating that there is an optimal chain length for binding. The model also highlights the importance of electronic properties of the pyridine ring, with electron-donating substituents predicted to enhance activity.
| Hypothetical Derivative | Structure Modification | Experimental pIC50 (Hypothetical) | Predicted pIC50 (from QSAR Model) |
|---|---|---|---|
| N-ethyl- (Parent) | - | 5.24 | 5.22 |
| N-propyl- | Longer alkyl chain | 5.41 | 5.45 |
| N-butyl- | Even longer alkyl chain | 5.30 | 5.31 |
| N-methyl- | Shorter alkyl chain | 5.09 | 5.11 |
| 2-Methyl-N-ethyl- | Substitution on pyridine ring | 5.35 | 5.38 |
Identification of Key Structural Descriptors
The development of the QSAR model allowed for the identification of key structural descriptors that are crucial for the hypothetical biological activity of this class of compounds. These descriptors provide insights into the physicochemical properties that govern the ligand-receptor interactions.
The most significant descriptors identified were:
Hydrophobicity (logP): This descriptor correlates with the ability of the compound to partition into the hydrophobic pocket of the MAO-B active site. The model indicates an optimal logP value, beyond which activity decreases, likely due to unfavorable desolvation penalties.
Topological Polar Surface Area (TPSA): This descriptor is related to the hydrogen bonding capacity of the molecule. The QSAR model shows a positive correlation between TPSA and activity up to a certain point, underscoring the importance of the hydrogen bond interactions.
HOMO (Highest Occupied Molecular Orbital) Energy: This quantum chemical descriptor relates to the electron-donating ability of the molecule. A higher HOMO energy was found to be favorable for activity, which supports the hypothesis of a charge-transfer interaction with the FAD cofactor.
| Structural Descriptor | Influence on Hypothetical Activity | Rationale |
|---|---|---|
| Hydrophobicity (logP) | Parabolic (optimal value exists) | Interaction with hydrophobic pocket |
| Molecular Weight (MW) | Negative correlation beyond optimum | Steric hindrance in the active site |
| Topological Polar Surface Area (TPSA) | Positive correlation up to a limit | Hydrogen bonding interactions |
| HOMO Energy | Positive correlation | Electron-donating capacity for interaction with FAD |
Mechanistic Investigations of 4 Pyridineethanamine, N Ethyl in Biological Systems in Vitro Focus
Exploration of Receptor Binding Mechanisms
Ligand-Receptor Interaction Profiling
No data available.
Characterization of Binding Kinetics
No data available.
Computational Approaches to Receptor Selectivity
No data available.
Enzyme Inhibition Kinetic Studies
Determination of Inhibition Type and Constants
No data available.
Target Enzyme Identification and Validation
No data available.
Modulation of Cellular Pathways (In Vitro Models)
In vitro studies focusing on the direct effects of 4-Pyridineethanamine, N-ethyl- on cellular pathways are limited in the currently available scientific literature. While the broader class of pyridine-containing compounds has been investigated for various biological activities, specific data on the modulation of cellular signaling by N-ethyl-4-pyridineethanamine remains largely uncharacterized.
Investigation of Signaling Cascade Interference
Currently, there is a lack of specific research data elucidating the interference of 4-Pyridineethanamine, N-ethyl- with specific signaling cascades in in vitro models. While related pyridine (B92270) derivatives have been noted to interact with various cellular pathways, direct evidence of N-ethyl-4-pyridineethanamine's impact on signaling molecules such as kinases, phosphatases, or second messengers has not been reported in the reviewed literature. For instance, the parent compound, 4-(2-Aminoethyl)pyridine (B79904), has been shown to inhibit kinases like ALK and ROS1, which are key components of cancer-related signaling pathways . However, it cannot be assumed that the N-ethyl derivative shares this activity without specific experimental validation.
Apoptosis Induction Mechanisms in Cell Lines (If Observed in Derivatives)
While direct studies on apoptosis induction by 4-Pyridineethanamine, N-ethyl- are not available, various derivatives of pyridine and related heterocyclic structures have demonstrated the ability to induce programmed cell death in cancer cell lines.
One study on a platinum-triamine complex derived from procaine, which contains a diethylaminoethyl moiety, showed that the compound could trigger apoptosis. This was evidenced by DAPI staining, activation of the p53 protein, and DNA laddering in agarose (B213101) gel electrophoresis nih.gov. This suggests that metal complexes incorporating structures with an aminoethyl side chain can induce apoptosis through p53-dependent pathways nih.gov.
Furthermore, numerous acridone (B373769) derivatives, which can be synthesized using precursors like 4-pyridineethanamine, have been identified as potent inducers of apoptosis. For example, certain acridine-benzimidazole hybrids have been shown to induce apoptosis in K562 cell lines through a mitochondrial pathway rsc.org. Similarly, other rationally designed acridone derivatives have been reported to induce apoptosis in HepG2 cells rsc.org. These findings highlight the potential of developing pyridine-based compounds as pro-apoptotic agents for cancer therapy.
Table 1: Examples of Pyridine-Related Derivatives and Their Observed Apoptotic Effects
| Derivative Class | Cell Line(s) | Observed Apoptotic Mechanism/Effect | Reference |
| Platinum-triamine complex | Neuroblastoma, SCLC, Ovarian, Leukemia | p53 activation, DNA laddering | nih.gov |
| Acridine-benzimidazole hybrids | K562 | Mitochondrial pathway induction | rsc.org |
| Substituted benzyl (B1604629) acridones | HepG2 | Direct interaction with survivin protein | rsc.org |
DNA/RNA Interaction Studies
The interaction of small molecules with nucleic acids is a critical area of research, particularly in the development of new therapeutic agents. However, specific studies detailing the binding of 4-Pyridineethanamine, N-ethyl- to DNA or RNA are not present in the current body of scientific literature. General insights can be drawn from studies on related pyridine-containing compounds.
Binding Modes with Nucleic Acids
Research on various pyridine derivatives suggests that they can interact with DNA through several mechanisms. The planar aromatic ring of the pyridine moiety is conducive to intercalation between the base pairs of the DNA double helix rsc.org. Additionally, the nitrogen atom in the pyridine ring and the amine functional groups can participate in hydrogen bonding and electrostatic interactions with the phosphate (B84403) backbone or the bases within the DNA grooves nih.gov.
For example, hybrid compounds of 4,6-dihydrazone pyrimidine (B1678525) containing a pyridine moiety have been shown to bind to DNA via groove binding and partial intercalation nih.gov. Similarly, acridine (B1665455) derivatives, which are structurally related to compounds that can be synthesized from pyridine precursors, are well-known DNA intercalators rsc.org. The specific binding mode is often influenced by the nature and position of substituents on the pyridine ring.
Table 2: Investigated DNA Binding Modes in Pyridine-Related Derivatives
| Compound Class | Investigated Binding Mode | Method of Investigation | Reference |
| Dihydrazone Pyrimidine Derivatives | Groove binding and partial intercalation | UV/Vis, CD spectroscopy, Molecular docking | nih.gov |
| Acridine Derivatives | Intercalation | Not specified | rsc.org |
| Pyridine-4-carbohydrazide Schiff Bases | Hydrogen bonds, Hydrophobic interactions | Molecular docking, UV-visible titration | nih.gov |
Impact on Nucleic Acid Function
The binding of small molecules to DNA or RNA can significantly affect their biological functions. For instance, intercalation can lead to a distortion of the DNA helix, which may interfere with the processes of replication and transcription by inhibiting the action of enzymes like DNA and RNA polymerases. Some pyridine-containing compounds, such as certain acridine derivatives, have been shown to inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication rsc.org.
While there is no direct evidence regarding the impact of 4-Pyridineethanamine, N-ethyl- on nucleic acid function, it has been proposed that some related compounds may affect DNA/RNA synthesis googleapis.com. The functional consequences of such interactions are highly dependent on the binding affinity and the specific binding site of the compound on the nucleic acid.
Applications of 4 Pyridineethanamine, N Ethyl in Advanced Organic Synthesis
As a Chiral Building Block in Asymmetric Synthesis
Chiral amines and their derivatives are fundamental components in the field of asymmetric synthesis, serving as versatile building blocks for the construction of enantiomerically pure molecules. sigmaaldrich.comrsc.org These compounds are integral to the synthesis of many pharmaceutical agents and natural products. sigmaaldrich.comrsc.org The strategic incorporation of a chiral center can profoundly influence the biological activity of a molecule, making the development of methods for their synthesis a significant area of research. enamine.net
While specific research detailing the use of 4-Pyridineethanamine, N-ethyl- as a chiral building block is not extensively documented in the provided results, the broader context of chiral amine chemistry provides a framework for its potential applications. sigmaaldrich.comrsc.org Chiral amines are frequently employed as chiral auxiliaries, catalysts, and key structural motifs in a variety of asymmetric transformations. sigmaaldrich.com
Enantioselective Reactions Facilitated by Chiral Derivatives
The development of enantioselective reactions often relies on the use of chiral ligands or catalysts that can effectively control the stereochemical outcome of a transformation. sigmaaldrich.combeilstein-journals.org Chiral amines are precursors to a wide array of these valuable molecules. For instance, chiral secondary amines, which can be synthesized from primary chiral amines, are crucial for the preparation of atropisomeric phosphoramidites. These phosphoramidites are highly effective ligands in enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com
Furthermore, chiral building blocks derived from amines are instrumental in the synthesis of complex natural products and pharmacologically active compounds. arkat-usa.org For example, the asymmetric synthesis of indolizidine alkaloids has been achieved using sulfinimine-derived chiral building blocks, which are prepared from chiral amines. arkat-usa.org These examples highlight the potential for chiral derivatives of 4-Pyridineethanamine, N-ethyl- to be utilized in similar enantioselective reactions, although specific studies are not available in the provided search results.
Precursor for Pharmacologically Active Compounds
4-Pyridineethanamine, N-ethyl-, and its parent compound, 4-(2-Aminoethyl)pyridine (B79904), serve as valuable precursors in the synthesis of a variety of pharmacologically active compounds. guidechem.comsolubilityofthings.com The presence of the pyridine (B92270) ring and the ethylamine (B1201723) side chain provides two reactive sites for further chemical modification, allowing for the construction of more complex molecular architectures. solubilityofthings.com
Synthesis of Novel Acridone (B373769) Derivatives
Acridine (B1665455) and its derivatives, including acridones, represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. rsc.orgresearchgate.net The synthesis of novel acridone derivatives often involves the incorporation of various amine-containing side chains to modulate their pharmacological profiles. researchgate.net
One synthetic route to novel acridone derivatives involves the reaction of acridone-4-carboxylic acids with primary amines. researchgate.net A study by Wang et al. describes the synthesis of a series of acridone-4-carboxamides through the condensation of acridone-4-carboxylic acid derivatives with various primary aliphatic amines. These intermediates are then further reacted with compounds like 4-pyridineethanamine to produce the final target compounds. researchgate.net This methodology demonstrates the utility of 4-pyridineethanamine as a building block for introducing a pyridylethyl moiety onto the acridone scaffold, a common strategy in the development of new therapeutic agents. rsc.orgresearchgate.net
Table 1: Synthesis of Acridone Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| Acridone-4-carboxylic acid derivatives | Primary aliphatic amines | Acridone-4-carboxamides |
Incorporation into Complex Heterocyclic Frameworks
The versatile reactivity of 4-Pyridineethanamine, N-ethyl- and related structures makes them suitable for incorporation into a wide range of complex heterocyclic frameworks beyond acridones. guidechem.com The primary or secondary amine can participate in various condensation and substitution reactions, while the pyridine nitrogen offers a site for coordination or quaternization. These features are advantageous in the construction of diverse molecular libraries for drug discovery programs. researchgate.net
For example, the synthesis of Schiff bases through the condensation of amines with aldehydes or ketones is a common strategy for creating complex ligands and biologically active molecules. bhu.ac.inpsu.edu The resulting imine functionality can be further modified or can participate in coordination with metal ions. bhu.ac.in Although specific examples detailing the incorporation of 4-Pyridineethanamine, N-ethyl- into such frameworks are not explicitly detailed in the search results, the general principles of heterocyclic synthesis suggest its potential in this area.
Ligand in Coordination Chemistry
The pyridine nitrogen atom and the amino group of 4-Pyridineethanamine, N-ethyl- and its analogs make them effective ligands in coordination chemistry. guidechem.comlookchem.com They can act as bidentate or monodentate ligands, coordinating with a variety of metal ions to form stable complexes with diverse structures and properties. nih.gov
Formation of Metal Complexes and Their Characterization
The ability of 4-(2-Aminoethyl)pyridine (a related compound) to form coordination polymers and metal complexes has been demonstrated. Its nitrogen-containing structure allows it to effectively coordinate with metal ions. For instance, various metal(II) tetracyanometallate complexes have been synthesized using 4-(2-Aminoethyl)pyridine as a ligand. The resulting complexes were characterized by X-ray diffraction and spectroscopic methods, confirming the formation of stable structures.
The coordination behavior of such ligands is influenced by the nature of the metal ion and the other ligands present in the coordination sphere. at.ua The resulting metal complexes can exhibit a range of geometries, from square planar to octahedral, depending on the coordination number and preferences of the central metal ion. nih.govat.ua The characterization of these complexes typically involves techniques such as FTIR, UV-visible spectroscopy, NMR, and single-crystal X-ray diffraction to determine their structure and bonding. bhu.ac.innih.gov
Table 2: Characterization of Metal Complexes
| Metal Ion | Ligand | Characterization Methods |
|---|---|---|
| Cu(II) | 4-(2-Aminoethyl)pyridine | X-ray Diffraction, Spectroscopic Methods |
| Zn(II) | 4-(2-Aminoethyl)pyridine | Raman Spectroscopy |
| Co(II) | 4-(2-Aminoethyl)pyridine | NMR Spectroscopy |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | FTIR, UV-visible, NMR, Magnetic Susceptibility |
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the applications of the chemical compound 4-Pyridineethanamine, N-ethyl- in the requested areas of advanced organic synthesis and material science.
Specifically, no published findings were identified for:
Material Science Applications:No information was found regarding the use of this compound in material science, including:
Development of Responsive Materials:The literature does not contain reports on the use of 4-Pyridineethanamine, N-ethyl- in the development of stimuli-responsive or "smart" materials.
While research exists for structurally related compounds, the strict focus on 4-Pyridineethanamine, N-ethyl- as per the instructions prevents the inclusion of that data. For context, related molecules and their applications include:
4-(2-Aminoethyl)pyridine: The parent amine (lacking the N-ethyl group) is used in the synthesis of coordination polymers and metal complexes.
4-(ethylaminomethyl)pyridine: This positional isomer is noted for its use in metal coordination chemistry and as a catalyst.
2-(pyridin-4-yl)ethyl methacrylate (B99206) (4PyEMA): This methacrylate derivative can be polymerized, offering a route to incorporate a similar pyridine-ethyl structure into polymer chains. ucy.ac.cy
N-(2-(pyridin-2-yl)ethyl)ethanamine: A ruthenium complex of this isomer has been studied for the catalytic dehydrogenation of amines. rsc.org
Due to the absence of specific data for 4-Pyridineethanamine, N-ethyl- in the requested fields, the generation of a detailed article adhering to the provided outline is not possible at this time.
Advanced Analytical Method Development for 4 Pyridineethanamine, N Ethyl in Complex Matrices
Chromatographic Separations
Chromatographic techniques are fundamental for the separation of 4-Pyridineethanamine, N-ethyl- from intricate sample constituents, thereby enabling precise quantification and identification. The selection of the appropriate chromatographic method and detector is contingent upon the specific analytical requirements, such as the desired sensitivity and the polarity of the compound and its metabolites.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many organic compounds. For amines like 4-Pyridineethanamine, N-ethyl-, which may lack a strong chromophore for standard UV detection, the use of specialized detectors or derivatization techniques is often essential. thermofisher.com
Fluorescence detection, in particular, offers high sensitivity and selectivity. thermofisher.com This can be achieved either through the native fluorescence of the analyte or by introducing a fluorescent tag via pre-column or post-column derivatization. thermofisher.comnih.gov Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride are commonly employed to derivatize primary and secondary amines, yielding highly fluorescent products that can be detected at very low concentrations. thermofisher.com The development of an HPLC method would involve optimizing the mobile phase composition (often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffered aqueous phase), selecting a suitable stationary phase (such as a C18 column), and fine-tuning the detector parameters to maximize the signal-to-noise ratio. nih.gov A recent study on a different nitrogen-containing compound demonstrated a method with a linearity range of 5–300 ng mL-1 and a limit of detection of 2.8 ng mL-1 using HPLC with fluorescence detection. nih.gov
Table 1: Illustrative HPLC-Fluorescence Detection Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol:Ammonium (B1175870) Acetate Buffer |
| Flow Rate | 1.0 mL/min |
| Excitation λ | Analyte-specific (e.g., 280 nm) |
| Emission λ | Analyte-specific (e.g., 360 nm) |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) or Dansyl Chloride |
This table presents a hypothetical set of starting conditions for method development and would require empirical optimization for 4-Pyridineethanamine, N-ethyl-.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Given that 4-Pyridineethanamine, N-ethyl- is an amine, its volatility and thermal stability may need to be enhanced through derivatization prior to GC analysis. jfda-online.com Derivatization not only improves chromatographic behavior but can also produce characteristic mass spectra, aiding in structural elucidation. jfda-online.com Common derivatizing agents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and acylating agents. jfda-online.com
The gas chromatograph separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the capillary column's stationary phase. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. chemijournal.com For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity by focusing on specific fragment ions of the target analyte. thermofisher.com
Table 2: Example GC-MS Derivatization and Analysis Parameters
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Fused silica (B1680970) capillary column (e.g., Elite-1) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
This table provides a general framework; specific parameters would need to be optimized for the derivatized 4-Pyridineethanamine, N-ethyl-.
Metabolites of 4-Pyridineethanamine, N-ethyl- are likely to be more polar than the parent compound. For the analysis of such polar metabolites, which are often poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. thermofisher.comchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. thermofisher.comchromatographyonline.com This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to their retention. chromatographyonline.com
The elution of analytes in HILIC is generally from least polar to most polar, which is the opposite of reversed-phase chromatography. thermofisher.com This technique is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity. thermofisher.comchromatographyonline.com Stationary phases for HILIC can be bare silica or bonded with polar functional groups like amide or cyano, providing different selectivities for various polar compounds. thermofisher.com
Table 3: General HILIC Method Parameters for Polar Metabolite Analysis
| Parameter | Condition |
|---|---|
| Column | HILIC stationary phase (e.g., Amide, Silica) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous buffer (e.g., Ammonium Formate) |
| Gradient | Decreasing concentration of Mobile Phase A |
| Detector | Mass Spectrometry (MS) |
The specific gradient and buffer system would be tailored to the metabolites of interest.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Electrochemical Methods for Detection and Quantitation
Electrochemical methods offer a sensitive and often cost-effective approach for the determination of electroactive compounds. nih.gov These techniques are based on the measurement of an electrical signal (such as current or potential) that arises from a redox reaction of the analyte at an electrode surface. nih.gov
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are well-suited for the analysis of compounds that can be oxidized or reduced. researchgate.netmdpi.com The pyridine (B92270) ring and the secondary amine in 4-Pyridineethanamine, N-ethyl- suggest that it could be electrochemically active. The development of a voltammetric method would involve selecting an appropriate working electrode material (e.g., glassy carbon, boron-doped diamond) and optimizing the supporting electrolyte composition and pH to obtain a well-defined and reproducible analytical signal. mdpi.com
To enhance sensitivity and selectivity, the electrode surface can be modified with various nanomaterials or polymers. researchgate.netscispace.com These modifications can increase the electrode's surface area, facilitate faster electron transfer, and selectively accumulate the analyte at the electrode surface, thereby lowering the detection limit. scispace.com For instance, a study on a different analyte using a modified electrode reported a detection limit as low as 8.2 nM. researchgate.net
Table 4: Key Parameters in Voltammetric Method Development
| Parameter | Description |
|---|---|
| Working Electrode | Material on which the redox reaction occurs (e.g., Glassy Carbon Electrode) |
| Reference Electrode | Provides a stable potential (e.g., Ag/AgCl) |
| Counter Electrode | Completes the electrical circuit (e.g., Platinum wire) |
| Supporting Electrolyte | Provides conductivity and controls pH (e.g., Phosphate (B84403) Buffer) |
| Scan Rate (for CV) | Rate at which the potential is swept |
| Pulse Parameters (for DPV) | Pulse amplitude, width, and period |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for comprehensive sample analysis. chemijournal.comnih.govijarnd.com The coupling of liquid or gas chromatography with mass spectrometry is particularly prevalent. nih.gov
LC-MS combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net This allows for the separation of 4-Pyridineethanamine, N-ethyl- and its metabolites from a complex matrix, followed by their unambiguous identification and quantification based on their mass-to-charge ratios and fragmentation patterns. chemijournal.comnih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and provide more detailed structural information. nih.gov
Similarly, GC-MS provides high-resolution separation for volatile compounds and delivers detailed structural information from the mass spectra. chemijournal.com The combination of these techniques is invaluable for both targeted quantitative analysis and untargeted screening of unknown compounds within a sample. chemijournal.comnih.gov Other hyphenated techniques like LC-NMR and CE-MS also exist, offering complementary information for complex analytical challenges. ijarnd.comijnrd.org
LC-MS/MS for Structural Confirmation in Complex Mixtures
The unambiguous identification of "4-Pyridineethanamine, N-ethyl-" in complex matrices, such as biological fluids, environmental samples, or pharmaceutical formulations, necessitates a highly selective and sensitive analytical technique. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, providing robust structural confirmation even at trace levels. This method combines the superior separation capabilities of liquid chromatography with the definitive identification power of tandem mass spectrometry.
The process begins with the separation of the target analyte from interfering matrix components using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically employed for this purpose. The separation is achieved by passing a pressurized mobile phase, usually a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid, through the column. Formic acid aids in the protonation of the analyte, which is crucial for subsequent ionization.
Following chromatographic separation, the column eluent is directed into the mass spectrometer's ion source. For a nitrogen-containing compound like 4-Pyridineethanamine, N-ethyl-, Electrospray Ionization (ESI) in the positive ion mode is the preferred technique. ESI generates protonated molecular ions, denoted as [M+H]⁺, with minimal in-source fragmentation. For 4-Pyridineethanamine, N-ethyl- (molecular formula C₉H₁₄N₂, molecular weight 150.22 g/mol ), the expected parent ion would have a mass-to-charge ratio (m/z) of 151.1.
This parent ion is then isolated in the first quadrupole (Q1) of the tandem mass spectrometer and transferred to a collision cell (Q2). Inside the collision cell, the ion is subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon), causing it to break apart into characteristic product ions (or fragment ions). The fragmentation pattern is highly specific to the molecule's structure. The resulting product ions are then analyzed in the third quadrupole (Q3).
The fragmentation of 4-Pyridineethanamine, N-ethyl- is predictable based on the principles of mass spectrometry for amines. orgchemboulder.commsu.edu Key fragmentation pathways include alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom) and cleavage involving the pyridine ring. The most stable and abundant fragment ions are selected for monitoring. For instance, a likely fragmentation involves the cleavage of the C-C bond beta to the pyridine ring, leading to the formation of a stable picolyl cation or a related pyridinium (B92312) structure at m/z 93 or 106. Another characteristic fragmentation could be the loss of the ethyl group from the nitrogen atom.
By monitoring specific transitions from the parent ion to one or more product ions (a technique called Multiple Reaction Monitoring, or MRM), LC-MS/MS provides exceptional selectivity and sensitivity. waters.com The presence of the analyte is confirmed by the detection of these specific transitions at the correct retention time, effectively eliminating false positives from matrix interferences.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 4-Pyridineethanamine, N-ethyl-
| Parameter | Condition | Purpose |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation of analyte from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |
| Flow Rate | 0.3 mL/min | Controls retention time and separation efficiency. |
| Injection Volume | 5 µL | Volume of sample introduced for analysis. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |
| Q1 Scan (Parent Ion) | m/z 151.1 | Selects the protonated molecular ion of the analyte. |
| Collision Gas | Argon | Induces fragmentation of the parent ion in Q2. |
| Q3 Scan (Product Ions) | e.g., m/z 106.1, m/z 93.1 | Monitors characteristic fragments for confirmation. |
| Monitored Transitions | 151.1 → 106.1 (Quantifier), 151.1 → 93.1 (Qualifier) | Provides high selectivity and confirms identity. |
Method Validation for Research Applications
For any analytical method to be used in research, it must undergo a thorough validation process to ensure that the results are reliable, reproducible, and fit for purpose. europa.eu Method validation establishes the performance characteristics of the procedure and identifies the limitations. The key parameters assessed during validation for quantitative research applications are precision, accuracy, and sensitivity. elementlabsolutions.com
Precision, Accuracy, and Sensitivity Assessments
Precision
The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is a measure of random error and is typically expressed as the percentage relative standard deviation (%RSD). Precision is evaluated at two levels:
Intra-day Precision (Repeatability): Assesses the precision over a short period (e.g., a single day) by analyzing multiple replicates of quality control (QC) samples at different concentrations (low, medium, and high).
Inter-day Precision (Intermediate Precision): Evaluates the variability of the method over a longer period (e.g., on three different days) to account for variations such as different analysts or instrument calibrations.
For quantitative bioanalytical methods, a %RSD of ≤15% is generally considered acceptable for QC samples, except for the lower limit of quantification, where ≤20% is often permissible.
Table 2: Illustrative Intra-day and Inter-day Precision Data for 4-Pyridineethanamine, N-ethyl- Analysis
| Concentration Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Precision (%RSD) |
| LQC (Low) | 1.5 | 1.45 | 6.8 | 1.48 | 8.2 |
| MQC (Medium) | 75 | 77.2 | 4.1 | 76.1 | 5.5 |
| HQC (High) | 150 | 148.5 | 3.5 | 151.0 | 4.3 |
Accuracy
Accuracy refers to the closeness of the mean test results obtained by the method to the true or accepted reference value. europa.euelementlabsolutions.com It is a measure of systematic error and is determined by analyzing QC samples with known concentrations of the analyte spiked into the blank matrix. Accuracy is expressed as the percentage of the nominal concentration (%Recovery). Acceptable accuracy is typically within ±15% (±20% at the LLOQ) of the nominal value.
Table 3: Illustrative Accuracy Data for 4-Pyridineethanamine, N-ethyl- Analysis
| Concentration Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean, n=6) | Accuracy (% of Nominal) |
| LQC (Low) | 1.5 | 1.45 | 96.7% |
| MQC (Medium) | 75 | 77.2 | 102.9% |
| HQC (High) | 150 | 148.5 | 99.0% |
Sensitivity
The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte in a sample. It is defined by two parameters:
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated as the concentration that produces a signal-to-noise (S/N) ratio of 3.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. elementlabsolutions.com It is the lowest concentration on the calibration curve and should meet the acceptance criteria for precision (e.g., %RSD ≤ 20%) and accuracy (e.g., 80-120%). For a sensitive LC-MS/MS method for a compound like 4-Pyridineethanamine, N-ethyl-, a plausible LOQ could be in the low ng/mL or high pg/mL range. For instance, a validated method might establish an LOQ of 0.5 ng/mL in plasma.
Future Directions and Emerging Research Avenues for 4 Pyridineethanamine, N Ethyl
Exploration of Novel Derivatization Strategies
The functional versatility of 4-Pyridineethanamine, N-ethyl- makes it an attractive starting point for the synthesis of new and complex molecules. Future research will likely focus on innovative derivatization strategies to expand its chemical space and unlock novel applications.
Key areas of exploration include:
Functionalization of the Ethylamine (B1201723) Side Chain: The primary amine of the ethylamine group serves as a reactive handle for a multitude of chemical transformations. Acylation, alkylation, and arylation reactions can be employed to introduce a wide array of functional groups, leading to the generation of diverse libraries of N-substituted derivatives. For instance, condensation with various carboxylic acids could yield a series of amides with potentially interesting biological activities. doi.org
Development of Chiral Derivatives: The synthesis of enantiomerically pure derivatives of 4-Pyridineethanamine, N-ethyl- represents a significant and largely unexplored area. The development of asymmetric synthetic routes will be crucial for investigating the stereoselective interactions of these compounds with biological targets.
A recent study on acridone (B373769) derivatives demonstrated the synthesis of novel compounds through the nucleophilic substitution of acridone-4-carboxamides with 4-pyridineethanamine. researchgate.netresearchgate.net This highlights the utility of the primary amine in constructing more complex molecular architectures.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which involve the simultaneous combination of three or more starting materials to form a single product, offer an efficient and atom-economical approach to synthesizing complex molecules. nih.govrsc.org The bifunctional nature of 4-Pyridineethanamine, N-ethyl-, with its nucleophilic amine and basic pyridine (B92270) nitrogen, makes it an ideal candidate for incorporation into novel MCRs.
Future research could explore its participation in well-known MCRs like the Ugi and Passerini reactions, as well as in the development of entirely new multi-component cascades. nih.gov For example, it could potentially act as the amine component in a four-component Ugi reaction, leading to the rapid assembly of peptide-like scaffolds. The pyridine nitrogen could also play a role in catalysis or in directing the regioselectivity of the reaction.
The development of MCRs involving 4-Pyridineethanamine, N-ethyl- would not only provide rapid access to diverse chemical libraries but also align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. semanticscholar.orgbohrium.com
Advanced Mechanistic Studies at the Molecular Level
A thorough understanding of the reaction mechanisms involving 4-Pyridineethanamine, N-ethyl- is fundamental to optimizing existing synthetic protocols and designing new transformations. Advanced mechanistic studies will be crucial for elucidating the intricate details of its reactivity.
Key research directions include:
Kinetic Studies: Detailed kinetic analysis of reactions involving 4-Pyridineethanamine, N-ethyl- can provide valuable information about reaction rates, activation energies, and the influence of various reaction parameters.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, identify transition states, and predict the stability of intermediates. This can offer insights that are often difficult to obtain through experimental means alone.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanistic pathways.
Understanding the role of the pyridine nitrogen as an internal base or catalyst in various reactions will be a key area of investigation.
Development of Targeted Biological Probes based on 4-Pyridineethanamine, N-ethyl- Scaffold
The structural features of 4-Pyridineethanamine, N-ethyl- make it an attractive scaffold for the development of targeted biological probes. By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules, researchers can create tools to visualize and study biological processes in real-time.
For instance, derivatives of 4-Pyridineethanamine, N-ethyl- could be designed to bind to specific enzymes or receptors. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the flexible ethylamine side chain can be modified to optimize binding affinity and selectivity. The development of such probes could aid in understanding disease mechanisms and in the discovery of new drug targets.
Research has shown that related pyridine-containing compounds can act as ligands for various biological targets, including opioid receptors. nih.gov This suggests that derivatives of 4-Pyridineethanamine, N-ethyl- could be explored for similar applications.
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. By using computational methods, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds before they are synthesized in the laboratory.
Future research will leverage these in silico approaches to design next-generation analogues of 4-Pyridineethanamine, N-ethyl-. This will involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of 4-Pyridineethanamine, N-ethyl- derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: This technique can be used to predict the binding mode of 4-Pyridineethanamine, N-ethyl- analogues to specific biological targets. This information can guide the design of more potent and selective ligands.
Virtual Screening: Large libraries of virtual compounds based on the 4-Pyridineethanamine, N-ethyl- scaffold can be screened against various biological targets to identify promising candidates for further investigation.
The integration of computational design with synthetic chemistry will accelerate the discovery of new compounds with potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
